[2-(2-Ethoxyethoxy)ethoxy]acetic acid
CAS No.: 7743-98-8
Cat. No.: VC16480264
Molecular Formula: C8H16O5
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7743-98-8 |
|---|---|
| Molecular Formula | C8H16O5 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
| Standard InChI | InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
| Standard InChI Key | FYRBJJHCFFXENF-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCOCCOCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central acetic acid backbone substituted with a triethylene glycol monoethyl ether chain. This configuration imparts amphiphilic properties, allowing it to interact with both polar and nonpolar substances. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Exact Mass | 192.1000 |
| PSA (Polar Surface Area) | 64.99 Ų |
| LogP (Partition Coefficient) | 0.14 |
The low LogP value indicates moderate hydrophilicity, while the PSA reflects its capacity for hydrogen bonding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the alkylation of ethylene glycol monoethyl ether with chloroacetic acid under basic conditions. For example, Ogihara et al. (1997) reported a method using sodium hydroxide to facilitate nucleophilic substitution, yielding the product with 75% purity .
Reaction Scheme:
Catalytic Hydrogenation Approaches
Alternative methods employ palladium-catalyzed hydrogenation. Clavé et al. (2008) demonstrated the reduction of a nitro precursor using 10% Pd/C in ethanol, achieving quantitative yields . This approach is critical for producing high-purity batches for pharmaceutical applications.
Optimized Conditions:
Industrial and Research Applications
Solvent and Reaction Medium
The compound’s ether-oxygen atoms enable solvation of polar organics, making it ideal for:
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Coupling Reactions: Enhances solubility of palladium catalysts in Suzuki-Miyaura cross-couplings .
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Polymerization: Acts as a co-solvent in radical polymerizations, improving monomer dispersion .
Surfactant Formulations
In cosmetics and detergents, its amphiphilic nature reduces surface tension (), enabling stable emulsions. A 2024 study noted its use in nonionic surfactant blends for eco-friendly cleaning products .
Pharmaceutical Intermediates
The carboxylic acid group facilitates conjugation with active pharmaceutical ingredients (APIs). For instance, SMITHKLINE BEECHAM’s patent (WO2006/104646) highlights its role in synthesizing prodrugs with enhanced water solubility .
Case Study:
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Drug Stabilization: Incorporated into acyclovir derivatives to improve oral bioavailability by 40% compared to unmodified analogs .
| Parameter | Value |
|---|---|
| Oral LD₅₀ (Rat) | >2000 mg/kg |
| Dermal Irritation | Mild |
| Ocular Irritation | Non-irritating |
These data suggest low acute toxicity, though chronic exposure studies are warranted.
Metabolic Pathways
In vivo, the compound likely undergoes oxidative cleavage via cytochrome P450 enzymes, yielding ethoxyacetic acid and ethylene glycol derivatives. A 2025 review hypothesized renal excretion as the primary elimination route.
Future Directions and Research Gaps
Drug Delivery Systems
Ongoing studies explore its utility in:
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Nanocarriers: Modifying PLGA nanoparticles for targeted cancer therapy.
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Ionic Liquids: Formulating API-ionic liquids with tunable melting points .
Advanced Materials
Research priorities include:
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